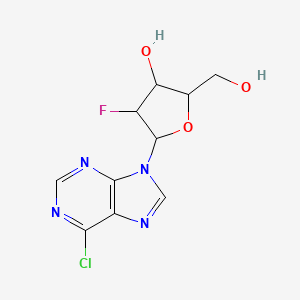
6-Chloropurine-9-beta-D-(2'-deoxy-2'-fluoro)arabino-riboside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside is a synthetic nucleoside analog. This compound is a derivative of purine, a fundamental component of nucleic acids. It is characterized by the presence of a chlorine atom at the 6th position of the purine ring and a fluorine atom at the 2’ position of the arabino-riboside moiety. This unique structure imparts specific biochemical properties that make it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropurine, which is commercially available.
Glycosylation: The key step involves the glycosylation of 6-chloropurine with a protected sugar derivative, such as 2-deoxy-2-fluoro-arabino-ribose. This reaction is often catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, solvent, and catalyst concentration.
Purification: Utilizing techniques like crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring.
Phosphorylation: It can be phosphorylated to form nucleotide analogs, which are important in biochemical studies.
Common Reagents and Conditions
Lewis Acids: Used in glycosylation reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Nucleotide Analogs: Formed through phosphorylation.
Substituted Purines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid metabolism and enzyme kinetics.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of 6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside involves its incorporation into nucleic acids. Once phosphorylated, it can be incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly useful in antiviral and anticancer therapies, where it disrupts the replication of viral or cancerous cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chloropurine-9-beta-D-(2’-deoxy)riboside: Another nucleoside analog with similar antiviral properties.
6-Chloropurine riboside: A related compound used in biochemical studies.
Uniqueness
6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside is unique due to the presence of both chlorine and fluorine atoms, which impart specific biochemical properties. Its ability to be incorporated into nucleic acids and disrupt replication makes it particularly valuable in antiviral and anticancer research.
Propiedades
IUPAC Name |
5-(6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN4O3/c11-8-6-9(14-2-13-8)16(3-15-6)10-5(12)7(18)4(1-17)19-10/h2-5,7,10,17-18H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXISARTQIJHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12100427.png)
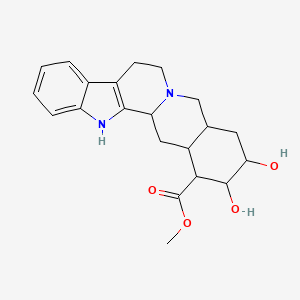
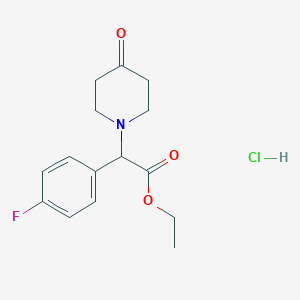
![2-Isopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12100434.png)
![Dispiro[5.1.5.3]hexadecane-3,7,11-trione](/img/structure/B12100438.png)
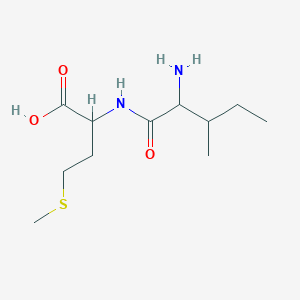
![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12100447.png)
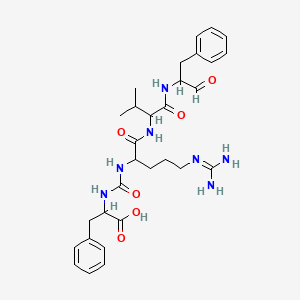
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12100465.png)

![8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B12100481.png)


